molecular formula C11H12OS B14424374 2-(2-Phenylethenyl)-1,3-oxathiolane CAS No. 80563-94-6

2-(2-Phenylethenyl)-1,3-oxathiolane

Cat. No.: B14424374
CAS No.: 80563-94-6
M. Wt: 192.28 g/mol
InChI Key: QFCNKEIVVAVKOA-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)-1,3-oxathiolane is an organic compound that features a unique structure combining a phenylethenyl group with an oxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-1,3-oxathiolane typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with a carbonyl compound to produce the desired alkene. The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)-1,3-oxathiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Phenylethenyl)-1,3-oxathiolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylethenyl)-1,3-oxathiolane is unique due to its oxathiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

80563-94-6

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-(2-phenylethenyl)-1,3-oxathiolane

InChI

InChI=1S/C11H12OS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7,11H,8-9H2

InChI Key

QFCNKEIVVAVKOA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C=CC2=CC=CC=C2

Origin of Product

United States

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